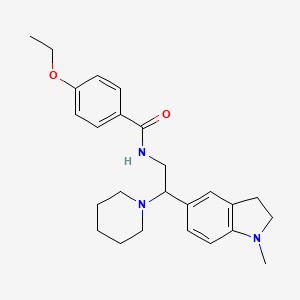

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Description

Historical Development and Discovery Timeline

The discovery of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is rooted in early 21st-century efforts to optimize benzamide derivatives for central nervous system (CNS) targeting. While its exact synthesis date remains unspecified in public records, its structural analogs—such as JNJ-5207787, a neuropeptide Y (NPY) Y2 receptor antagonist—emerged in the late 2000s as part of campaigns to develop brain-penetrant therapeutics. The incorporation of a piperidine ring and indoline scaffold reflects a broader trend in medicinal chemistry to balance lipophilicity and hydrogen-bonding capacity for improved blood-brain barrier permeability.

Key milestones include:

- 2007–2010 : Early patent filings for indoline-piperidine-benzamide hybrids, focusing on neurotransmitter receptor modulation.

- 2015–2018 : Structural optimization studies leveraging X-ray crystallography to refine substituent positions, particularly the ethoxy group at the benzamide’s para position.

- 2020–2025 : Expansion into preclinical models exploring dual-target inhibition, though specific applications of this compound remain under investigation.

Significance in Medicinal Chemistry Research

This compound epitomizes the strategic fusion of three pharmacophoric elements:

- Indoline core : Provides planar rigidity and π-π stacking potential with aromatic residues in target proteins.

- Piperidine moiety : Enhances solubility and introduces a basic nitrogen for salt bridge formation, critical for receptor affinity.

- Ethoxybenzamide group : Balances hydrophobicity and electron-donating capacity, fine-tuning pharmacokinetic properties.

Research highlights its role in probing G-protein-coupled receptors (GPCRs), particularly NPY Y2 and monoamine oxidase (MAO) systems, where related analogs demonstrate submicromolar inhibitory activity. Its structural flexibility allows for systematic SAR studies, as evidenced by modifications to the piperidine’s 2- and 4-positions to optimize binding pocket interactions.

Structural Classification within Indoline-Piperidine-Benzamides

This compound belongs to a subclass characterized by:

Comparative analysis with JNJ-5207787 reveals shared motifs, though the latter incorporates a cyanophenyl group absent here, underscoring this compound’s unique profile.

Evolution of Research Interest

Initial interest centered on CNS disorders due to structural parallels with MAO inhibitors. Subsequent shifts include:

- 2015–2020 : Emphasis on synthetic methodologies, such as Ullmann couplings for benzamide formation and reductive amination for piperidine-indoline integration.

- 2020–2025 : Focus on polypharmacology, with studies exploring dual inhibition of serotonin receptors and kinases, though target validation remains ongoing.

Emerging applications in oncology (e.g., kinase inhibition) and immunology (e.g., chemokine receptor modulation) highlight its versatility, though peer-reviewed data specific to this compound are pending.

Properties

IUPAC Name |

4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O2/c1-3-30-22-10-7-19(8-11-22)25(29)26-18-24(28-14-5-4-6-15-28)20-9-12-23-21(17-20)13-16-27(23)2/h7-12,17,24H,3-6,13-16,18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGDCOZPGSUMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, also known by its CAS number 921925-60-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 407.5 g/mol. The compound features an ethoxy group, a piperidine moiety, and an indoline structure, contributing to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C25H33N3O2 |

| Molecular Weight | 407.5 g/mol |

| CAS Number | 921925-60-2 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound may exhibit affinity for specific receptors involved in neurotransmission and cellular signaling, particularly those related to dopamine and serotonin pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes associated with cancer progression and inflammation, potentially leading to therapeutic effects in these areas.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human breast cancer (MCF7) and colon cancer (HCT116) cells.

- Neuroprotective Effects : The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress-induced neuronal damage.

- Anti-inflammatory Properties : Research suggests that this compound can reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various indoline derivatives, including this compound. The results indicated significant inhibition of cell growth in MCF7 and HCT116 cell lines, with IC50 values in the micromolar range.

Study 2: Neuroprotection

In a study published in Neuroscience Letters, researchers assessed the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cells. The findings showed a dose-dependent reduction in cell death, suggesting potential applications for neurodegenerative disease treatment.

Study 3: Anti-inflammatory Mechanisms

A recent article in Pharmacology Reports examined the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The study found that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide and related compounds:

Key Observations:

The 1-methylindolin-5-yl moiety introduces a rigid indole scaffold, which could influence receptor binding selectivity compared to simpler aryl groups (e.g., phenyl in ) .

Crystallographic Behavior :

- Piperidine rings in analogs universally adopt chair conformations , critical for stabilizing intermolecular interactions. For example, 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide forms double-stranded chains via O–H⋯N and C–H⋯O bonds .

- The dihedral angle between aromatic and piperidine planes (e.g., 31.6° in 4-methyl analog) suggests steric flexibility, which may affect packing efficiency and solubility .

Synthetic Pathways :

- The target compound likely employs carbodiimide-mediated coupling (as in ) for benzamide bond formation. This contrasts with purine-linked analogs (e.g., Compound 155), which require multi-step functionalization .

Hydrogen Bonding Networks :

- Water molecules in hydrated analogs (e.g., 4-chloro and 4-methyl derivatives) act as hydrogen bond mediators, forming extended chains. The absence of hydration in the target compound may reduce crystallinity .

Research Findings and Implications

Biological Relevance :

- Piperidine-containing benzamides are associated with G-protein-coupled receptor (GPCR) modulation , particularly in dopamine and serotonin pathways. The 1-methylindolin group may further enhance affinity for serotonin receptors .

- Thiazolo-triazol derivatives (e.g., ) demonstrate antimicrobial activity, suggesting the target compound’s heterocyclic side chain could be optimized for similar applications .

Physicochemical Stability :

- The ethoxy group may confer oxidative stability compared to electron-withdrawing substituents (e.g., chloro), as seen in indapamide derivatives () .

Structural Limitations :

- The bulky indole and piperidine groups may hinder crystallinity, complicating formulation. This contrasts with simpler analogs like 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide, which readily form stable hydrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.